molecular formula C17H14N4O3 B4239735 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide

Cat. No. B4239735
M. Wt: 322.32 g/mol
InChI Key: OBGFTNSRQIQGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BDT or BDT001 and has been identified as a potential drug candidate for various diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Mechanism of Action

BDT001 exerts its biological activity through the inhibition of various enzymes such as cyclin-dependent kinases, glycogen synthase kinase 3 beta, and histone deacetylases. These enzymes are involved in various cellular processes such as cell cycle regulation, apoptosis, and gene expression. BDT001 also modulates the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
BDT001 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. BDT001 has also been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

The advantages of using BDT001 in lab experiments include its potent biological activity, its ability to target multiple enzymes and signaling pathways, and its potential for the treatment of various diseases. However, the limitations of using BDT001 include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of BDT001. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of focus is the development of more water-soluble derivatives of BDT001 to improve its bioavailability. Further studies are also needed to investigate the potential of BDT001 in the treatment of other diseases such as viral infections and autoimmune disorders. Additionally, the safety and toxicity of BDT001 need to be thoroughly evaluated to determine its potential as a drug candidate.
In conclusion, BDT001 is a promising chemical compound with potential applications in cancer therapy, neurodegenerative disorders, and infectious diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, leading to its potent biological activity. While there are limitations to its use in lab experiments, there are several future directions for the research and development of BDT001.

Scientific Research Applications

BDT001 has shown promising results in various scientific research applications. It has been identified as a potential drug candidate for cancer therapy due to its ability to inhibit the growth of cancer cells. It has also been studied for its neuroprotective properties and has shown potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. BDT001 has also been studied for its antimicrobial properties and has shown potential in the treatment of infectious diseases.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c22-17(16-18-11-21(20-16)13-4-2-1-3-5-13)19-12-6-7-14-15(10-12)24-9-8-23-14/h1-7,10-11H,8-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGFTNSRQIQGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NN(C=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1,2,4-triazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 6
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide

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